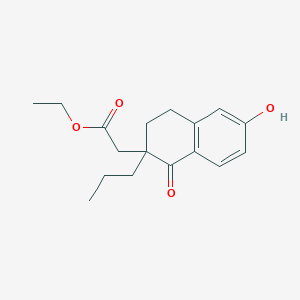
Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound with the molecular formula C17H22O4 It is characterized by a naphthalene ring system substituted with a hydroxy group, a propyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene ring system, followed by the introduction of the hydroxy and propyl groups through selective functionalization reactions. The final step involves esterification to introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can be compared with similar compounds such as:
Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Lacks the propyl group, which may affect its reactivity and interactions.
Ethyl 2-(6-hydroxy-1-oxo-2-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Contains a methyl group instead of a propyl group, leading to different steric and electronic effects.
Biological Activity
Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a chemical compound that has garnered interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydronaphthalene core with a hydroxy and carbonyl functional group, contributing to its reactivity and biological interactions. The molecular formula is C15H20O3, and its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Antimicrobial Activity:
Research indicates that derivatives of tetrahydronaphthalene exhibit significant antimicrobial properties. This compound has shown activity against several bacterial strains, suggesting potential as an antimicrobial agent .
2. Anti-inflammatory Effects:
Studies have demonstrated that compounds with similar structures possess anti-inflammatory properties. The hydroxy group on the naphthalene ring may contribute to the inhibition of pro-inflammatory cytokines .
3. Antioxidant Properties:
The presence of hydroxyl groups in the structure enhances the antioxidant capacity of ethyl 2-(6-hydroxy-1-oxo...) by scavenging free radicals. This activity is crucial in preventing oxidative stress-related diseases .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Testing
A study conducted on various derivatives of tetrahydronaphthalene indicated that ethyl 2-(6-hydroxy...) exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains .
Case Study 2: In Vivo Anti-inflammatory Assessment
In an animal model of inflammation induced by carrageenan, administration of ethyl 2-(6-hydroxy...) resulted in a significant reduction in paw edema compared to the control group. Histopathological analysis showed decreased infiltration of inflammatory cells .
Properties
Molecular Formula |
C17H22O4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 2-(6-hydroxy-1-oxo-2-propyl-3,4-dihydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C17H22O4/c1-3-8-17(11-15(19)21-4-2)9-7-12-10-13(18)5-6-14(12)16(17)20/h5-6,10,18H,3-4,7-9,11H2,1-2H3 |
InChI Key |
MBMIBOAWQZBWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC2=C(C1=O)C=CC(=C2)O)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















